molecular formula C10H16N4 B13080541 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

Cat. No.: B13080541
M. Wt: 192.26 g/mol
InChI Key: YZRWSHMRNVKERZ-UHFFFAOYSA-N
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Description

11-Ethyl-1,8,10,12-tetraazatricyclo[7300,2,6]dodeca-9,11-diene is a complex organic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted ethylamine, which undergoes cyclization reactions to form the tricyclic core. Key steps include:

    Formation of the Intermediate: Ethylamine derivatives are reacted with appropriate reagents to form intermediates.

    Cyclization: The intermediates undergo cyclization under controlled conditions, often involving catalysts and specific solvents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:

    Scalability: Ensuring the reactions can be scaled up without significant loss of yield or purity.

    Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.

    Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.

Chemical Reactions Analysis

Types of Reactions

11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Can produce reduced forms with fewer double bonds or additional hydrogen atoms.

    Substitution: Results in substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. Specific pathways include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane: Another tetraazacyclic compound with a different ring structure.

    1,5,9,13-Tetraazacyclohexadecane: A larger ring system with similar nitrogen-containing features.

Uniqueness

11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

11-ethyl-1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene

InChI

InChI=1S/C10H16N4/c1-2-9-12-10-11-6-7-4-3-5-8(7)14(10)13-9/h7-8H,2-6H2,1H3,(H,11,12,13)

InChI Key

YZRWSHMRNVKERZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3CCCC3CNC2=N1

Origin of Product

United States

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